molecular formula C20H17N3O4 B10889518 N,N'-(pyridin-2-ylmethanediyl)bis(2-hydroxybenzamide)

N,N'-(pyridin-2-ylmethanediyl)bis(2-hydroxybenzamide)

Cat. No.: B10889518
M. Wt: 363.4 g/mol
InChI Key: LURLHNQCNNZUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of hydroxybenzoyl and pyridyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-hydroxybenzoic acid with 2-aminopyridine to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Electrophiles such as bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxybenzoyl and pyridyl groups enable the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-N-(2-HYDROXYBENZOYL)BENZAMIDE
  • 2-HYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE
  • 2-HYDROXY-N-(1-PHENYLETHYL)BENZAMIDE

Uniqueness

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE is unique due to the presence of both hydroxybenzoyl and pyridyl groups, which confer distinct chemical and biological properties. These functional groups enhance its binding affinity to molecular targets and its versatility in various chemical reactions.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-hydroxy-N-[[(2-hydroxybenzoyl)amino]-pyridin-2-ylmethyl]benzamide

InChI

InChI=1S/C20H17N3O4/c24-16-10-3-1-7-13(16)19(26)22-18(15-9-5-6-12-21-15)23-20(27)14-8-2-4-11-17(14)25/h1-12,18,24-25H,(H,22,26)(H,23,27)

InChI Key

LURLHNQCNNZUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C2=CC=CC=N2)NC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.